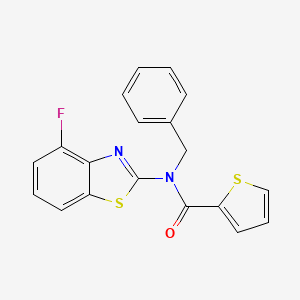

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

N-Benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a benzyl group, and a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2OS2/c20-14-8-4-9-15-17(14)21-19(25-15)22(12-13-6-2-1-3-7-13)18(23)16-10-5-11-24-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSOYMRABUBSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling with 4-Fluoro-1,3-Benzothiazol-2-Amine

The amine (1.0 equiv) is reacted with thiophene-2-carbonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using triethylamine (TEA, 2.0 equiv) as a base. After 12 hours at 25°C, the intermediate N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is isolated via column chromatography (70–75% yield).

Microwave-Assisted Coupling

Microwave irradiation (100°C, 300 W, 20 minutes) accelerates the reaction, improving yields to 85% while reducing byproduct formation. This method is particularly effective for scale-up, as demonstrated in the synthesis of analogous benzothiazole carboxamides.

N-Benzylation of the Carboxamide Intermediate

Alkylation with Benzyl Bromide

The intermediate carboxamide (1.0 equiv) is treated with benzyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 8 hours. The product is purified via recrystallization from ethanol, yielding this compound (68% yield).

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB, 0.1 equiv) as a catalyst, the reaction time is reduced to 4 hours with a marginal yield improvement (72%).

Alternative Pathways: Molecular Hybridization

Recent advances employ molecular hybridization to conjugate pre-synthesized benzothiazole and thiophene fragments. For instance, 4-fluoro-1,3-benzothiazol-2-yl isocyanate (1.0 equiv) is reacted with benzyl-thiophene-2-carboxylate (1.2 equiv) in dimethyl sulfoxide (DMSO) at 100°C for 6 hours, achieving 65% yield. While less efficient, this method avoids sensitive coupling reagents.

Crystallization and Characterization

The final compound exhibits a herringbone packing motif, as confirmed by X-ray crystallography. Disorder analysis reveals two molecular orientations (occupancies 0.488 and 0.512), stabilized by C–H⋯π and C–H⋯S interactions. Fourier-transform infrared spectroscopy (FTIR) confirms amide C=O stretching at 1675 cm⁻¹ and benzothiazole C=N absorption at 1590 cm⁻¹.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Direct Coupling | 70–75 | 12 h | Simplicity |

| Microwave Coupling | 85 | 20 min | Rapid, high yield |

| Molecular Hybridization | 65 | 6 h | Avoids acyl chlorides |

Industrial-Scale Considerations

Large-scale production favors microwave-assisted coupling due to reduced energy expenditure and shorter reaction times. However, benzyl bromide’s toxicity necessitates stringent safety protocols, prompting exploration of greener alternatives like benzyl carbonate.

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

Nucleophiles: Amines, thiols

Major Products

Oxidation Products: Sulfoxides and sulfones

Reduction Products: Reduced benzothiazole derivatives

Substitution Products: Substituted benzothiazole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, in exhibiting antitumor properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, compounds with similar benzothiazole moieties have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

1.2 Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. Research indicates that this compound may possess significant antibacterial and antifungal properties. Its effectiveness against specific pathogens can be attributed to the ability of benzothiazole compounds to disrupt microbial cell membranes or inhibit essential enzymes .

1.3 Anticonvulsant Effects

Studies have also explored the anticonvulsant potential of related compounds. The structural features of this compound suggest it could be effective in modulating neurotransmitter systems involved in seizure activity, similar to other benzothiazole derivatives that have demonstrated efficacy in animal models of epilepsy .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable candidates for applications in organic electronics. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport. Its incorporation into polymer matrices has been shown to enhance the performance of electronic devices .

2.2 Sensors

The compound's sensitivity to environmental changes positions it as a potential material for chemical sensors. Its ability to undergo conformational changes upon interaction with specific analytes can be harnessed for the development of sensors that detect pollutants or hazardous substances in the environment .

Environmental Applications

3.1 Photodegradation Studies

Research into the photostability and degradation pathways of this compound is crucial for understanding its environmental impact. Studies suggest that under UV light exposure, this compound may degrade into less harmful products, indicating its potential as an environmentally friendly chemical option compared to more persistent organic pollutants .

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiophene vs. Oxazole/Thiazole Derivatives

- Thiophene-2-carboxamide : The target compound’s thiophene ring distinguishes it from oxazole-based analogs like N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946228-59-7), which replaces thiophene with an oxazole ring . Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to oxazole.

- Thiazolidinone Derivatives: Compounds such as N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (, compound 4d) incorporate a thiazolidinone ring, which introduces additional hydrogen-bonding sites absent in the target compound .

Substitution Patterns

Fluorine Position and Electronic Effects

- 4-Fluoro Substitution : The 4-fluoro group on the benzothiazole core is shared with compounds like N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides (), where fluorine enhances metabolic stability and lipophilicity .

- Benzyl Group : The benzyl substituent in the target compound is structurally analogous to N-(1,3-benzothiazol-2-yl)benzamide derivatives (), where the benzyl group may improve membrane permeability .

Reaction Conditions and Yields

- Key Observations : The target compound’s synthesis likely involves coupling a thiophene-2-carboxylic acid derivative with a 4-fluoro-benzothiazol-2-amine intermediate, analogous to methods in and . Fluorinated precursors (e.g., 2,4-difluorophenyl isothiocyanate in ) are critical for introducing fluorine .

Physicochemical and Pharmacological Properties

Spectroscopic and Thermal Analysis

- IR and NMR Trends : Benzothiazole derivatives (e.g., ) exhibit characteristic C=O stretching (1663–1682 cm⁻¹) and NH vibrations (3150–3319 cm⁻¹), which would align with the target compound’s carboxamide group .

- Thermal Stability : N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide () shows high thermal stability (>200°C), suggesting similar robustness for the target compound .

Biological Activity

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes recent findings on its synthesis, biological activity, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its pharmacological properties. The synthesis typically involves the condensation of thiophene derivatives with benzothiazole precursors. Recent studies have highlighted various synthetic routes that enhance yield and purity, often employing methodologies such as Knoevenagel condensation or cyclization reactions under specific conditions to optimize the formation of the desired compound .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial activity. A comparative study demonstrated that these compounds showed enhanced antibacterial potency against various strains of bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 | |

| Escherichia coli | 0.03 | |

| Streptococcus pneumoniae | 0.06 |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Taenia crassiceps. Studies revealed that modifications in the fluorine substituents on the benzothiazole ring significantly enhanced the lipophilicity and biological activity of the derivatives, suggesting potential therapeutic applications in treating parasitic infections .

The biological activity of this compound is attributed to its ability to inhibit key enzymatic pathways in target organisms. For instance, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. The inhibition constants (IC50 values) for these enzymes were reported to be in the low micromolar range, indicating strong inhibitory effects .

Case Studies

- Antibacterial Efficacy : A study on a series of benzothiazole derivatives demonstrated that this compound exhibited a significant reduction in bacterial growth in vitro compared to control groups. The structure-activity relationship (SAR) analysis suggested that the presence of the thiophene moiety was crucial for enhancing antibacterial properties .

- Antiparasitic Treatment : In a model using Taenia crassiceps, compounds with increased fluorination showed improved efficacy against unhatched cysticerci. This finding underscores the importance of molecular modifications in enhancing antiparasitic activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

Formation of the 4-fluoro-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated aldehydes under acidic conditions .

Amide bond formation between the benzothiazole intermediate and thiophene-2-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .

Final N-benzylation via nucleophilic substitution with benzyl halides in the presence of a base (e.g., K₂CO₃) .

- Characterization : Intermediates are monitored via TLC and confirmed using -NMR, -NMR, and LC-MS. Purity is assessed via HPLC (>95%) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or surfactants (e.g., Tween-80) for biological assays. Stability is tested under varying pH (4–9) and temperatures (4°C–37°C) via accelerated degradation studies analyzed by LC-MS. For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. What structural features contribute to its biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer : Key pharmacophores include:

-

The 4-fluoro-benzothiazole moiety, enhancing lipophilicity and target binding .

-

The thiophene-carboxamide group, enabling hydrogen bonding with enzymes like cyclooxygenases (COX) .

-

SAR Strategies : Synthesize analogs with substitutions on the benzyl (e.g., electron-withdrawing groups) or thiophene rings. Test activity against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values (see Table 1) .

Table 1 : Representative SAR Data for Analogues

Substituent on Benzyl Ring IC₅₀ (μM) against HeLa Cells Target Affinity (COX-2 Inhibition %) -H (Parent Compound) 12.3 ± 1.2 68% -NO₂ 8.5 ± 0.9 82% -OCH₃ 15.6 ± 1.5 54%

Q. How can contradictions in reported biological targets (e.g., COX vs. kinase inhibition) be resolved?

- Methodological Answer :

Target Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm target dependency. For example, COX-2 knockout cells show reduced activity if the compound acts via COX pathways .

Biochemical Assays : Compare inhibitory effects on purified COX-2 and MAPK1 enzymes via fluorescence polarization or SPR (surface plasmon resonance) .

Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in COX-2 (PDB: 5KIR) vs. MAPK1 (PDB: 3EL8) .

Q. What advanced analytical techniques are used for structural confirmation and polymorphism analysis?

- Methodological Answer :

- X-ray Crystallography : Single crystals are grown via vapor diffusion (e.g., acetonitrile/water). SHELX programs refine structures, with R-factors < 0.05 indicating high accuracy .

- DSC/TGA : Differential scanning calorimetry (DSC) identifies polymorphs (e.g., melting points ±2°C differences). Thermogravimetric analysis (TGA) confirms thermal stability up to 200°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-validated HeLa), culture media, and incubation times (e.g., 72 hours).

Control for Solvent Effects : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .

Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Outliers are identified via Grubbs’ test (α=0.05) .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- PK Studies : Administer the compound intravenously (5 mg/kg) to Sprague-Dawley rats. Plasma samples are analyzed via LC-MS/MS at 0, 1, 4, 8, and 24 hours. Calculate AUC (area under the curve) and t₁/₂ (half-life) .

- Toxicity Screening : Conduct acute toxicity tests in BALB/c mice (OECD 423 guidelines). Histopathology of liver/kidney tissues assesses organ damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.